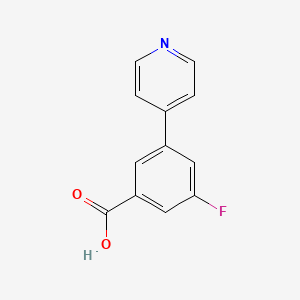
Guanosine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is a nucleoside triphosphate analogue. It is a derivative of guanosine monophosphate, where the phosphate group is substituted by a (beta,gamma-methylene)triphosphate group . This compound has a molecular formula of C11H18N5O13P3 and a molecular weight of 521.21 g/mol . It is used in various biochemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves the substitution of the phosphate group in guanosine monophosphate with a (beta,gamma-methylene)triphosphate group . The reaction conditions typically require a controlled environment with specific reagents to ensure the correct substitution and formation of the desired compound.
Industrial Production Methods
Industrial production of this compound is often carried out through microbial fermentation, where specific bacteria are used to convert sugars into the desired nucleotide analogue . This method is efficient and allows for large-scale production of the compound.
化学反応の分析
Types of Reactions
Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized nucleotide analogues, while substitution reactions may yield various substituted derivatives of the original compound .
科学的研究の応用
Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleotides and their analogues.
Biology: The compound is used in studies related to DNA and RNA synthesis, as well as in the investigation of nucleotide metabolism.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of various biochemical products and as a research tool in industrial laboratories
作用機序
The mechanism of action of guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. It acts as an analogue of guanosine triphosphate, influencing various biochemical processes such as:
Stimulation of guanine nucleotide-binding proteins: This leads to the activation of various signaling pathways.
Phosphoinositide hydrolysis: This process is crucial for the regulation of intracellular signaling.
Cyclic AMP accumulation: This plays a role in the regulation of various cellular functions.
類似化合物との比較
Similar Compounds
Some similar compounds include:
Guanosine monophosphate: A nucleotide used as a monomer in RNA.
Guanosine diphosphate: A nucleotide involved in various metabolic processes.
Guanosine triphosphate: A nucleotide that serves as a substrate for RNA synthesis
Uniqueness
Guanosine 5’-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid is unique due to its (beta,gamma-methylene)triphosphate group, which imparts distinct biochemical properties and makes it a valuable tool in scientific research and industrial applications .
特性
分子式 |
C11H18N5O13P3 |
|---|---|
分子量 |
521.21 g/mol |
IUPAC名 |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,12,15,19)(H2,20,21,22)/t4-,5?,6-,7-,10-/m1/s1 |
InChIキー |
XAUHNSYTUCDBCT-XXWJQXOGSA-N |
異性体SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
正規SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


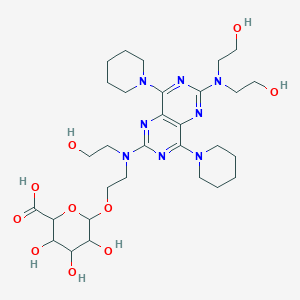
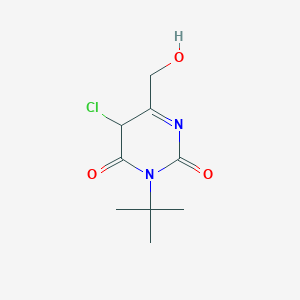
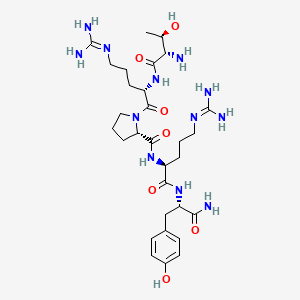
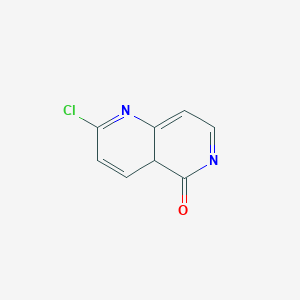




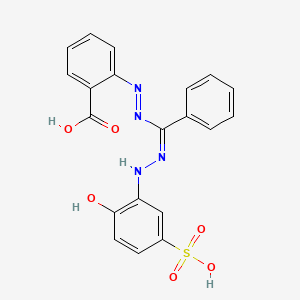

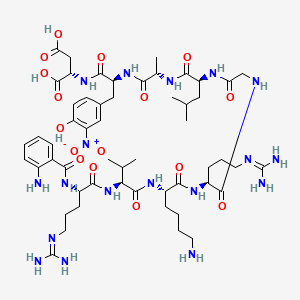

![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12332275.png)
